molecular formula C20H22N4O4S B8406110 2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-3H-quinazolin-4-one

2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-3H-quinazolin-4-one

Cat. No. B8406110
M. Wt: 414.5 g/mol
InChI Key: BTWCVUBKAAIPJU-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 2-{2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetylamino}-benzamide (432 mg, 1 mmol), 1N sodium hydroxide solution (5 mL) and 1,4-dioxane (5 mL) was stirred a room temperature for 1 day. The reaction mixture was concentrated to approximately half the volume and then neutralized with 1N HCl solution. The product precipitated and was collected by filtration as a white solid (306 mg, 74%). 1H NMR (400 MHz, CDCl3) δ 8.26 (dd, J=8.0, 1.3 Hz, 1H), 7.79 (t, J=8.4 Hz, 1H), 7.73 (dt, J=9.5, 2.5 Hz, 2H), 7.68 (d, J=7.7 Hz, 1H), 7.51 (t, J=8.1 Hz, 1H), 7.08 (dt, J=9.5, 2.4 Hz, 2H), 3.94 (s, 3H), 3.65 (s, 2H), 3.11 (m, 4H), 2.75 (t, J=4.9 Hz, 4H); HPLC ret. time 2.59 min, 10-99% CH3CN, 5 min run; ESI-MS m/z 415.3 (M+1)+.
Name
2-{2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetylamino}-benzamide
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][C:19]([NH:21][C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24]([NH2:26])=[O:25])=O)[CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[OH-].[Na+]>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:13][CH2:14][N:15]([CH2:18][C:19]3[NH:26][C:24](=[O:25])[C:23]4[C:22](=[CH:30][CH:29]=[CH:28][CH:27]=4)[N:21]=3)[CH2:16][CH2:17]2)(=[O:10])=[O:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-{2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetylamino}-benzamide
Quantity
432 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)CC(=O)NC1=C(C(=O)N)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred a room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to approximately half the volume
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration as a white solid (306 mg, 74%)
CUSTOM
Type
CUSTOM
Details
HPLC ret. time 2.59 min, 10-99% CH3CN, 5 min
Duration
5 min

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)CC1=NC2=CC=CC=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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